Gadofluorine M
Description
Background and Significance in Molecular Imaging Research
Molecular imaging aims to visualize and characterize biological processes at the cellular and molecular level within living organisms. In this context, contrast agents are crucial for improving the sensitivity and specificity of imaging modalities like MRI. openaccessjournals.com Gadofluorine M emerged as a noteworthy compound due to its distinct characteristics compared to conventional gadolinium chelates. ahajournals.orgmdpi.com
It is a derivative of Gd-DO3A, featuring a perfluorooctyl side chain and a mannose moiety. ahajournals.org This amphiphilic nature, arising from a hydrophobic perfluorinated side chain and a hydrophilic gadolinium chelate, allows this compound to form small aggregates or micelles in aqueous solutions. openaccessjournals.comahajournals.org This property, along with its high affinity for certain biological structures, contributes to its prolonged retention in specific tissues, offering a wider window for imaging compared to traditional agents. ahajournals.orgahajournals.org
The significance of this compound in research lies in its potential to provide more detailed information about disease states. For instance, it has been investigated for its ability to detect and characterize atherosclerotic plaques, which are implicated in cardiovascular diseases. ahajournals.orgnih.gov Research has shown that this compound can help differentiate between stable and vulnerable plaques by highlighting specific components within the plaque. ahajournals.orgnih.gov Furthermore, its utility has been explored in neuroinflammation and for tracking transplanted stem cells, showcasing its versatility as a research tool. nih.govnih.gov
Overview of this compound's Role as an Investigational Magnetic Resonance Imaging Contrast Agent
As an investigational MRI contrast agent, this compound functions by altering the relaxation times of water protons in its vicinity. spandidos-publications.com The paramagnetic gadolinium ion at its core significantly shortens the T1 relaxation time, resulting in a brighter signal on T1-weighted MR images. radiopaedia.org This enhancement improves the contrast between different tissues, allowing for better visualization of anatomical structures and pathological processes. ahajournals.org
What sets this compound apart is its behavior as a blood pool agent, attributed to its long plasma half-life. ahajournals.org Unlike conventional agents that diffuse rapidly into the interstitial space, this compound remains in the bloodstream for an extended period. ahajournals.org This characteristic is particularly advantageous for vascular imaging and for assessing plaque composition over time. ahajournals.org
Research has demonstrated that this compound preferentially accumulates in diseased arterial walls compared to normal walls. ahajournals.org Studies have indicated a correlation between the degree of enhancement and the lipid content within plaques, as well as with regions rich in neovessels, which are a feature of vulnerable plaques. ahajournals.orgmdpi.comnih.gov In experimental models of myocardial infarction, a derivative of this compound, known as Gadofluorine P, has been studied for its ability to bind to extracellular matrix proteins in scar tissue. interesjournals.orginteresjournals.org
Detailed Research Findings
In preclinical studies, particularly in rabbit models of atherosclerosis, this compound has shown the ability to improve the visibility of the diseased vessel wall up to 24 hours after administration. ahajournals.org This extended imaging window is a significant advantage over conventional agents like Gd-DTPA, which have a much shorter plasma half-life. ahajournals.org Research has also pointed to this compound's strong affinity for fibrous components of plaques, such as tenascin, proteoglycans, and collagen. ahajournals.orginteresjournals.org
In the context of neuroinflammation, studies using an animal model of multiple sclerosis (experimental autoimmune encephalomyelitis) found that this compound significantly increased the detection of lesions in the optic nerve, spinal cord, and brain compared to standard T2-weighted imaging and even Gd-DTPA enhanced imaging. oup.com Furthermore, in a mouse model of myocardial infarction, a Cy3-labeled version of this compound was successfully used to track transplanted embryonic stem cell-derived cardiovascular progenitor cells. nih.gov
Chemical and Physical Properties
This compound is a complex molecule with specific properties that are key to its function as a contrast agent.
| Property | Value/Description |
| Molecular Formula | C45H64F17N9O18S |
| Molecular Weight | Approximately 1528-1530 g/mol ahajournals.orgoup.comahajournals.org |
| Structure | A macrocyclic Gd-DO3A derivative with a perfluorooctyl side chain and a mannose moiety. ahajournals.orgahajournals.org |
| r1 Relaxivity | 17.5 mmol/L⁻¹s⁻¹ in blood (at 1.5 T and 37°C) ahajournals.org |
| Plasma Half-life | Approximately 10 hours in rabbits ahajournals.orgahajournals.org |
Compound Comparison
The following table provides a comparison of this compound with a conventional MRI contrast agent, Gd-DTPA.
| Feature | This compound | Gd-DTPA (Magnevist) |
| Structure | Amphiphilic, macrocyclic, gadolinium-containing complex ahajournals.org | Chelate of gadolinium with diethylenetriaminepentaacetic acid ajronline.org |
| r1 Relaxivity | ~17.5 mmol/L⁻¹s⁻¹ (in blood, 1.5 T, 37°C) ahajournals.org | ~3.9 mmol/L⁻¹s⁻¹ (in human plasma, 1.5 T, 37°C) ahajournals.org |
| Plasma Half-life | ~10 hours (in rabbits) ahajournals.orgahajournals.org | ~28 minutes ahajournals.org |
| Mechanism | Behaves as a blood pool agent with affinity for plaque components ahajournals.orgahajournals.org | Rapidly diffuses into the interstitial space ahajournals.org |
Structure
2D Structure
Properties
Molecular Formula |
C45H64F17N9O18S |
|---|---|
Molecular Weight |
1374.1 g/mol |
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[1-[[2-[[(5S)-6-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)piperazin-1-yl]-6-oxo-5-[[2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]amino]hexyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C45H64F17N9O18S/c1-24(69-12-10-67(20-30(77)78)8-6-66(19-29(75)76)7-9-68(11-13-69)21-31(79)80)35(84)64-18-27(73)63-5-3-2-4-25(65-28(74)23-88-37-34(83)33(82)32(81)26(22-72)89-37)36(85)70-14-16-71(17-15-70)90(86,87)45(61,62)43(56,57)41(52,53)39(48,49)38(46,47)40(50,51)42(54,55)44(58,59)60/h24-26,32-34,37,72,81-83H,2-23H2,1H3,(H,63,73)(H,64,84)(H,65,74)(H,75,76)(H,77,78)(H,79,80)/t24?,25-,26+,32+,33-,34-,37-/m0/s1 |
InChI Key |
IWIFYPHGVYZVDA-ZQLSLKRTSA-N |
Isomeric SMILES |
CC(C(=O)NCC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C(=O)NCC(=O)NCCCCC(C(=O)N1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)COC2C(C(C(C(O2)CO)O)O)O)N3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O |
Synonyms |
gadofluorine M Gd-GlyMe-DOTA-perfluorooctyl-mannose-conjugate |
Origin of Product |
United States |
Molecular Design and Formulation Aspects of Gadofluorine M
Structural Characteristics and Chemical Modalities
Gadofluorine M is an amphiphilic gadolinium complex with a molecular weight of approximately 1528 to 1530 g/mol . oup.comoup.com This dual nature—possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) properties—is central to its function. ahajournals.org
At its core, this compound features a gadolinium (Gd) ion encased within a macrocyclic chelate. oup.comahajournals.org This framework is a derivative of Gd-DO3A. ahajournals.orgnih.gov The macrocyclic structure is crucial for tightly binding the gadolinium ion, a necessary feature for such agents. nih.govresearchgate.net This class of chelates is known for its stability. nih.gov The gadolinium ion itself is a paramagnetic metal ion that enhances the relaxation rate of water protons, the fundamental principle behind its use as a positive contrast agent in T1-weighted MRI. nih.govtouchneurology.com
The defining characteristic of this compound's design is its amphiphilicity, achieved by attaching specific chemical groups to the central gadolinium chelate. oup.comnih.gov A key component of this design is a perfluoroctyl chain, a type of perfluorinated lipophilic side chain, which serves as the hydrophobic tail of the molecule. ahajournals.orgnih.govnih.gov In addition to the hydrophobic tail, the molecule incorporates hydrophilic components, such as a mannose moiety or a lysine (B10760008) backbone, to ensure water solubility. nih.govnih.gov
Amphiphilic Moiety Incorporation
Self-Assembly and Supramolecular Organization in Aqueous Media
A significant consequence of this compound's amphiphilic structure is its ability to undergo self-assembly in aqueous solutions. nih.gov Due to the hydrophobic effect, individual this compound molecules spontaneously organize themselves to minimize the contact between their hydrophobic tails and water. This process leads to the formation of supramolecular structures, specifically micelles. nih.govahajournals.org These micelles are typically spherical aggregates with the hydrophobic perfluorinated chains forming the core and the hydrophilic gadolinium chelate heads forming the outer shell that interfaces with the surrounding water. nih.gov Research indicates that these micelles have a diameter of approximately 5 to 6 nanometers. nih.gov This self-assembly is a dynamic process and can be influenced by the surrounding environment, such as the presence of proteins. wjgnet.com In blood, for instance, this compound has a high affinity for and binds to serum albumin. oup.comnih.gov
Strategic Derivatization for Enhanced Research Utility
To expand its utility in research, particularly for multimodal imaging and tracking studies, this compound has been strategically modified through derivatization.
A common derivatization strategy involves the attachment of a fluorescent dye to the this compound molecule, creating a bimodal agent that can be detected by both MRI and fluorescence microscopy. nih.gov This is often achieved by covalently linking a fluorescent marker to the molecule's backbone. oup.com
One method involves pre-labeling this compound with a carbocyanine dye, such as Cy3.5. nih.gov In some formulations, this is accomplished by replacing the mannose moiety on the lysine backbone with the dye, using a structurally identical attachment point. oup.comoup.com Another fluorescently labeled version, GadofluorineM-Cy, has been developed where the mannose is replaced by a cyanine (B1664457) dye, specifically 1,1′-Bis(sulfobutyl) indocarbocyanine-5-carboxylic acid. nih.govplos.org This allows for direct histological correlation with MRI findings, as the distribution of the agent can be visualized in tissue sections. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~1528 - 1530 g/mol | oup.comnih.gov |
| Core Structure | Gd-DO3A derivative | ahajournals.orgnih.gov |
| Key Moieties | Perfluorooctyl side chain, Mannose moiety, Lysine backbone | nih.govnih.govnih.gov |
| Aqueous Behavior | Forms micelles (~5-6 nm diameter) | nih.govahajournals.org |
| r1 Relaxivity in Blood (1.5 T, 37°C) | 17.4 - 17.5 mM⁻¹s⁻¹ | nih.govnih.gov |
Table 2: Comparison of this compound and Gd-DTPA
| Feature | This compound | Gd-DTPA | Source(s) |
| Molecular Weight | ~1528 g/mol | ~928 g/mol | oup.com |
| Molecular Structure | Macrocyclic, Amphiphilic | Linear Chelate | oup.comahajournals.orgspandidos-publications.com |
| r1 Relaxivity in Plasma (1.5T, 37°C) | ~17.5 mM⁻¹s⁻¹ | ~3.9 mM⁻¹s⁻¹ | nih.gov |
| Binding Affinity | High affinity for albumin and ECM components | Distributes in extracellular fluid space | nih.govradiologykey.comspandidos-publications.com |
Radiolabeling Approaches
The molecular design of this compound, an amphiphilic gadolinium-based contrast agent, is primarily optimized for Magnetic Resonance Imaging (MRI). Its structure, featuring a macrocyclic gadolinium chelate (a Gd-DO3A derivative), a perfluorooctyl side chain, and a mannose moiety, is engineered to provide strong T1-weighted contrast in MRI. ahajournals.orgahajournals.orgoup.com While highly effective for its intended imaging modality, direct radiolabeling of the this compound molecule for nuclear imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is not a standard or widely documented practice. The existing body of scientific literature does not provide established protocols for the direct incorporation of radionuclides onto the this compound structure.
However, the broader field of molecular imaging has explored alternative strategies to create multimodal imaging agents, including derivatives of this compound for other imaging modalities and general approaches for converting MRI agents into bimodal PET/MRI or SPECT/MRI probes. These approaches fall into two main categories: modification of the existing molecule with a different type of label and the incorporation of a secondary chelator for a radionuclide.
Modification for Optical Imaging: GadofluorineM-Cy
A notable modification of this compound involves its conversion into a fluorescent probe for optical imaging and cell tracking studies. In this derivative, known as GadofluorineM-Cy, the mannose moiety of the original molecule is replaced with a carbocyanine dye, such as a Cy3 or Cy5 analogue. oup.complos.org This substitution is achieved by covalently attaching the dye to the lysine backbone of the this compound structure. oup.complos.org The resulting compound, GadofluorineM-Cy, retains the paramagnetic properties of the gadolinium chelate for MRI while gaining the fluorescent properties of the cyanine dye. This dual-modality allows for correlative imaging, where cells labeled with GadofluorineM-Cy can be tracked in vivo using MRI and subsequently visualized with high sensitivity and resolution in tissue sections via fluorescence microscopy. nih.govnih.gov
This approach has been successfully used to label various cell types, including human mesenchymal stem cells (hMSCs) and monocytes, for in vitro and in vivo tracking. plos.orgnih.gov The labeling is typically achieved by simple incubation of the cells with GadofluorineM-Cy. plos.orgnih.gov
Conceptual Approaches for Radiolabeling Gadolinium-Based Agents
While direct radiolabeling of this compound is not described, general principles for creating radiolabeled versions of gadolinium-based contrast agents exist and could theoretically be applied to create a PET/MRI or SPECT/MRI version of this compound. This typically involves the covalent attachment of a bifunctional chelator capable of securely binding a radionuclide.
The core of this strategy is to introduce a second metal-binding site to the molecule without compromising the stability of the original gadolinium chelate. Chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used for this purpose due to their ability to form highly stable complexes with a variety of metallic radionuclides. nih.govmdpi.com
The process would conceptually involve:
Synthesis of a Bifunctional this compound Analog: A derivative of this compound would need to be synthesized with a reactive functional group suitable for conjugation.
Conjugation of a Second Chelator: A bifunctional chelator, such as a DOTA-NHS ester or DOTA-isothiocyanate, would be covalently attached to the modified this compound analog.
Radiolabeling: The resulting conjugate, now possessing two distinct chelation sites, would be radiolabeled with a suitable PET or SPECT radionuclide. For example, DOTA is an excellent chelator for trivalent radiometals like Gallium-68 (⁶⁸Ga) for PET or Lutetium-177 (¹⁷⁷Lu) for SPECT. nih.govmdpi.com
The choice of radionuclide would depend on the intended application, with factors such as half-life and emission characteristics being critical. For instance, ⁶⁸Ga, with its short half-life of 68 minutes, is well-suited for imaging processes with rapid pharmacokinetics. nih.gov The development of such a trimodal (MRI/PET/Optical, if building on GadofluorineM-Cy) agent would offer powerful capabilities for in vivo research, allowing for quantitative data from PET, high-resolution anatomical information from MRI, and ex vivo histological validation with fluorescence microscopy. However, it is important to reiterate that the synthesis of a directly radiolabeled this compound has not been reported in the peer-reviewed literature to date.
Mechanistic Investigations of Gadofluorine M
Molecular Interactions and Binding Affinities
The dual hydrophobic-hydrophilic nature of Gadofluorine M governs its interactions at the molecular level. In aqueous solutions, it forms micelles, but in a biological milieu, these structures break down as the molecule interacts with hydrophobic proteins. nih.gov
Upon intravenous administration, this compound is largely bound to plasma proteins, most notably serum albumin. nih.gov This binding is a critical aspect of its dynamic behavior in circulation. The interaction with albumin is strong, with a reported dissociation constant (k(D)) of 2 µmol/l. nih.govoup.com This affinity leads to the formation of a semi-stable, macromolecular this compound-albumin complex that circulates in the bloodstream. nih.govwjgnet.com This protein-bound state influences the agent's pharmacokinetic profile, contributing to a longer plasma half-life compared to conventional gadolinium chelates. nih.govwjgnet.com
This compound exhibits a significant binding affinity for several components of the extracellular matrix (ECM). oup.com Research indicates that after leaking from the vasculature, often bound to albumin, this compound accumulates in tissues by binding to specific ECM proteins. nih.govnih.gov Its affinity for key ECM components such as various collagens, proteoglycans, and tenascin is reported to be similar to its high affinity for serum albumin. nih.govoup.com The molecule also interacts with decorin. nih.gov
Conversely, its binding to other biological molecules is weak or non-existent, demonstrating a degree of specificity. For instance, its interaction with low-density lipoprotein (LDL) is very weak, with a dissociation constant of 2 mmol/l, and no binding to hyaluronic acid has been observed. nih.gov This specificity results in its accumulation primarily within the fibrous components of tissues rather than in lipid-rich areas. nih.gov
Table 1: Binding Affinities of this compound
| Target Molecule | Binding Affinity (Dissociation Constant, kD) | Source(s) |
|---|---|---|
| Serum Albumin | 2 µmol/l | nih.govoup.comradiologykey.com |
| Collagen | Similar to Serum Albumin | nih.govoup.comoup.com |
| Proteoglycans | Similar to Serum Albumin | nih.govoup.comoup.com |
| Tenascin | Similar to Serum Albumin | nih.govoup.comoup.com |
| Low-Density Lipoprotein (LDL) | 2 mmol/l (Weak Binding) | nih.gov |
| Hyaluronic Acid | No Binding Determined | nih.gov |
The primary driving force behind this compound's binding and accumulation is the hydrophobic interaction between its perfluoroctyl chain and hydrophobic domains on proteins like albumin and ECM components. nih.govoup.com Once in the biological milieu, the hydrophobic moiety of the this compound molecule preferentially interacts with these hydrophobic constituents, leading to its sequestration and retention in the extracellular space of certain tissues. nih.govoup.com This mechanism is fundamental to its function, allowing it to "trap" itself in areas with exposed ECM proteins, such as in inflamed tissues or atherosclerotic plaques. nih.govoup.com
Extracellular Matrix Component Binding Specificity
Cellular Internalization and Intracellular Localization
Beyond its extracellular interactions, this compound is also internalized by specific cell types, particularly those of the monocytic lineage.
Studies have shown that this compound is taken up by macrophages and monocytes. nih.govahajournals.org The mechanism for this uptake is reported to be spontaneous phagocytosis. nih.gov This cellular uptake has been demonstrated in vitro, where human monocytes incubated with this compound efficiently internalized the agent without a significant impact on cell viability at effective concentrations. nih.gov This characteristic allows for the direct labeling of these inflammatory cells. nih.gov Histological studies have confirmed that following an initial accumulation in the extracellular matrix, this compound is subsequently incorporated by macrophages and microglia in vivo. nih.govresearchgate.net
Table 2: In Vitro Labeling of Human Monocytes with this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Cell Type | Human Monocytes | nih.gov |
| Uptake Mechanism | Spontaneous Phagocytosis | nih.gov |
| Effective Labeling Conditions | 25 µM Gd concentration, 12-hour incubation | nih.gov |
| Maximum Cellular Uptake | 0.3 fmol Gd per cell | nih.gov |
Once internalized, the subcellular localization of this compound is crucial to its function as an imaging agent. Confocal fluorescence microscopy has been used to analyze its distribution within cells. aacrjournals.orgplos.org These investigations have revealed that this compound exhibits a largely cytosolic distribution. aacrjournals.org It is found within the cytoplasm and, importantly, does not appear to co-localize with late endosomes. aacrjournals.orgplos.org Furthermore, the agent has not been observed within the cell nucleus. plos.org This cytosolic localization is considered advantageous for a positive-contrast agent, as compartmentalization within vesicles like endosomes can diminish the T1-shortening effect and reduce signal enhancement in magnetic resonance images. aacrjournals.org
Cellular Retention Mechanisms
This compound exhibits distinct cellular retention mechanisms that contribute to its efficacy as a magnetic resonance imaging (MRI) contrast agent. Unlike conventional gadolinium-based contrast agents, this compound has the capability for intracellular accumulation without the need for an uptake mediator. radiologykey.com This intrinsic property allows it to provide a T1-positive MRI signal and makes it suitable for applications such as cell tracking in animal models. radiologykey.com
Studies using fluorescence-labeled this compound (Gf-Cy3.5) have provided insights into its cellular and tissue interactions. Following administration, the fluorescence signal from Gf-Cy3.5 strongly correlates with the areas of contrast enhancement observed in MRI. nih.gov Histological analysis reveals that this compound initially accumulates in the extracellular matrix surrounding inflammatory foci. nih.govresearchgate.net Subsequently, it is incorporated by macrophages and microglia. nih.govresearchgate.net This two-step process—extracellular binding followed by cellular uptake—is a key aspect of its retention in pathological tissues.
The amphiphilic nature of this compound, with a perfluorooctyl side chain, facilitates its interaction with biological components. nih.gov It binds to serum albumin with a notable affinity, and also shows a similar binding affinity to extracellular matrix (ECM) components like collagen, proteoglycan, and tenascin. radiologykey.com This binding to the ECM is a crucial step that precedes its uptake by inflammatory cells. nih.govresearchgate.net The retention is further enhanced by its tendency to get trapped by local interactions within the nervous system at sites of a compromised blood-brain barrier (BBB), persisting in lesions long after it has been cleared from circulation. d-nb.info
The process of cellular uptake has been observed in various cell types. For instance, in the context of neuroinflammation, this compound is taken up by macrophages and microglia at the site of lesions. nih.govresearchgate.net In atherosclerotic plaques, its accumulation is linked to the presence of macrophages at the plaque surface. nih.gov This uptake by phagocytic cells is a significant contributor to its prolonged retention in diseased tissues.
The following table summarizes the key steps in the cellular retention of this compound:
| Stage | Description | Key Interacting Components |
| Initial Distribution | Binds to serum albumin in the bloodstream. | Serum Albumin |
| Extracellular Accumulation | Accumulates in the extracellular matrix of pathological tissues. | Collagen, Proteoglycan, Tenascin |
| Cellular Uptake | Incorporated by resident and infiltrating immune cells. | Macrophages, Microglia |
Tissue Accumulation and Biodistribution Pathways
The tissue accumulation and biodistribution of this compound are complex processes influenced by its physicochemical properties and the local pathological environment. Its amphiphilic nature and ability to bind to proteins are central to its distribution pathways. radiologykey.comwjgnet.com
The accumulation of this compound in tissues is highly dependent on the permeability of the local vasculature. In healthy tissues with an intact endothelial barrier, the this compound-albumin complex is largely confined to the intravascular space. oup.com However, in pathological conditions characterized by increased vascular permeability, such as inflammation, tumors, and atherosclerosis, the complex can extravasate into the interstitial space. wjgnet.compsu.edu
Studies in animal models of neuroinflammation have demonstrated that this compound enhancement is a sensitive indicator of blood-brain barrier (BBB) disruption. nih.govoup.com It can visualize alterations in the circumventricular organs (CVOs), which are brain regions with an incomplete BBB, and its accumulation in these areas increases during active inflammation. nih.govresearchgate.net This suggests that the initial step in tissue accumulation in the central nervous system is the passage through a compromised endothelial barrier. Similarly, in atherosclerotic plaques, increased vascular permeability of neovessels allows for the entry of this compound. ahajournals.org The mechanisms governing endothelial permeability involve complex signaling pathways, often involving protein kinase C (PKC), which can lead to the reorganization of the cytoskeleton and the widening of intercellular junctions. xn--d1ahakv.xn--p1ai
Once the endothelial barrier is crossed, the extravasation dynamics of this compound into pathological tissues are governed by its interactions with the local microenvironment. The leakage of contrast agents from blood vessels into the surrounding soft tissues is a known phenomenon, and the degree of this extravasation can be influenced by factors such as cellular toxicity and osmotic effects of the agent. frontiersin.org
In the context of this compound, its binding affinity for extracellular matrix (ECM) components plays a critical role in its retention within the tissue interstitium. radiologykey.com This binding effectively "traps" the agent within the pathological tissue, preventing its rapid washout. d-nb.info This is a key differentiator from conventional, smaller-molecule gadolinium chelates that diffuse more freely and are cleared more quickly. d-nb.infowjgnet.com
Research in animal models of atherosclerosis has shown that this compound accumulates in the diseased aortic wall. nih.gov This accumulation is not uniform and is particularly prominent in deeper regions of the intima, which are often rich in foam cells and cellular debris, as well as in the fibrous cap of plaques. radiologykey.comrsc.org The extravasation is facilitated by the leaky neovasculature within the plaques. nih.govahajournals.org
The following table outlines the factors influencing the extravasation of this compound:
| Factor | Role in Extravasation |
| Endothelial Permeability | Increased permeability in pathological tissues allows this compound to exit the vasculature. |
| Binding to ECM | Affinity for collagen, proteoglycan, and tenascin leads to retention in the interstitial space. radiologykey.com |
| Neovascularization | Leaky new blood vessels in tumors and atherosclerotic plaques provide a primary route for extravasation. nih.govahajournals.org |
Localized inflammation is a major driver of this compound accumulation in tissues. Inflammatory processes often lead to increased vascular permeability, creating a permissive environment for the extravasation of the this compound-albumin complex. nih.govahajournals.org Furthermore, the inflammatory infiltrate itself serves as a sink for the contrast agent.
Studies have consistently shown a strong correlation between this compound enhancement and the degree of inflammation. nih.govnih.govoup.com In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound uptake closely corresponded to inflammation and demyelination on tissue sections. radiologykey.comoup.com The signal intensity of this compound in various brain structures increased significantly with disease severity. nih.govresearchgate.net
In atherosclerotic plaques, this compound accumulation is related to the degree of inflammation at the plaque surface, specifically the density of macrophages. nih.gov Confocal and fluorescence microscopy have confirmed the colocalization of this compound with plaque areas containing a high density of neovessels and macrophages. ahajournals.org This indicates that inflammation not only facilitates the entry of this compound into the tissue but also contributes to its retention through cellular uptake by inflammatory cells like macrophages. nih.govresearchgate.netnih.gov The presence of inflammation can create a positive feedback loop, where initial leakage and ECM binding are followed by phagocytosis, leading to prolonged and enhanced signal in imaging studies.
Preclinical Research Applications of Gadofluorine M
Assessment of Atherosclerotic Plaque Biology in Animal Models
Gadofluorine M has proven to be a valuable tool for the in vivo characterization of atherosclerotic plaques in various animal models, including rabbits, swine, and mice. ahajournals.orgresearchgate.netismrm.org
A primary application of this compound in atherosclerosis research is its ability to enhance the visualization of plaques within the vessel wall. In studies using Watanabe heritable hyperlipidemic (WHHL) rabbits, this compound-enhanced MRI successfully delineated atherosclerotic plaques in the aortic arch. ahajournals.org Notably, it enabled the detection of even non-stenotic, early-stage lesions that were not visible on unenhanced MRI scans. ahajournals.org This enhancement is attributed to the agent's preferential accumulation in plaque tissue. ahajournals.orgnih.gov
Research in other animal models has confirmed these findings. Studies in balloon-injured Yucatan miniswines and New Zealand White (NZW) rabbits demonstrated significant enhancement of atherosclerotic lesions in the carotid and femoral arteries, respectively. researchgate.net The agent's prolonged retention time in the plaque, relative to its clearance from the blood, provides a wide imaging window, improving the conspicuity of the diseased vessel wall. ismrm.orgnih.gov
The signal enhancement provided by this compound has been correlated with specific components of atherosclerotic plaques. The mechanism of accumulation appears to be multifactorial. One proposed mechanism is the binding of this compound to components of the extracellular matrix (ECM). researchgate.netnih.gov Fluorescence imaging studies have shown that it strongly attaches to several ECM proteins, including collagen, proteoglycans, elastin, and tenascin, which are abundant in the neointima of early plaques. researchgate.netnih.gov
Other studies suggest an affinity for lipid-rich, vulnerable plaques. researchgate.net A strong correlation was found between MR signal enhancement after this compound injection and lipid-rich areas in aortic plaques of balloon-injured NZW rabbits. researchgate.net Furthermore, research has demonstrated a significant positive correlation between the contrast-to-noise ratio and the density of both macrophages and neovessels within the plaque. openaccessjournals.comresearchgate.netnih.gov In WHHL rabbits, the concentration of gadolinium from this compound was found to be substantially higher in plaque-laden aortic segments compared to normal vessel walls. ahajournals.org
| Animal Model | Vessel(s) Studied | Key Findings on Plaque Correlation | Reference(s) |
|---|---|---|---|
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | Aortic Arch | Preferential accumulation in plaques; higher concentration in Sudan red-stained (plaque) areas vs. normal wall. | ahajournals.org |
| New Zealand White (NZW) Rabbit (Balloon Injury) | Aorta, Femoral Arteries | Strong correlation with lipid-rich areas; significant correlation with macrophage and neovessel density. | researchgate.netnih.gov |
| Yucatan Miniswine (Balloon Injury) | Carotid Arteries | Demonstrated enhancement of atherosclerotic lesions. Binds to ECM proteins. | researchgate.netnih.gov |
| ApoE−/− Mouse | Aortic & Carotid Arteries | Improves identification and quantitation of plaque burden. | ismrm.org |
This compound-enhanced MRI allows for the longitudinal monitoring of atherosclerosis. Studies have shown that the agent accumulates to a greater degree in advanced atherosclerotic lesions compared to early ones, making it a useful marker for staging plaque development. researchgate.netismrm.org This capability is crucial for evaluating the efficacy of therapeutic interventions aimed at halting or regressing plaque formation. radiologykey.com
Furthermore, the agent's ability to highlight features associated with plaque vulnerability is of significant interest. The correlation of this compound enhancement with increased macrophage density and neovascularization—key processes in plaque inflammation and destabilization—suggests it can be used to identify high-risk plaques. openaccessjournals.comnih.gov By detecting these functional features, this compound-enhanced MRI may provide a non-invasive method for assessing plaque stability. nih.govnih.gov
Correlation with Plaque Composition and Morphological Features
Investigation of Neuroinflammatory Processes in Animal Models
In the context of neuroinflammation, this compound has emerged as a highly sensitive tool for studying central nervous system (CNS) pathology in animal models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE). nih.govnih.gov
A key challenge in imaging neuroinflammatory diseases is the detection of all areas of inflammation. Studies using EAE models in rats and mice have shown that this compound is significantly more sensitive for detecting inflammatory CNS lesions than conventional T2-weighted imaging and even standard contrast agents like Gadopentetate dimeglumine (Gd-DTPA). nih.govfrontiersin.orgoup.com
In a study on EAE rats, this compound-enhanced T1-weighted images revealed numerous lesions in the optic nerve, spinal cord, and brain, the majority of which were not detectable using standard MRI sequences. nih.govoup.com Quantitative analysis confirmed that this compound uptake corresponded closely with areas of inflammation and demyelination on subsequent histological examination. nih.gov This superior sensitivity allows for a more comprehensive assessment of disease burden and activity. touchneurology.compsu.edu
This compound has enabled the in vivo visualization of inflammatory involvement in the circumventricular organs (CVOs). nih.govresearchgate.net CVOs are specific brain structures with an incomplete blood-brain barrier (BBB), positioning them as potential gateways for immune cell entry into the CNS. nih.govnih.gov
In a longitudinal study of EAE in mice, this compound-enhanced MRI demonstrated that the signal intensity in the choroid plexus, subfornicular organ, and area postrema increased significantly during active neuroinflammation. nih.govresearchgate.netnih.gov This enhancement correlated with the clinical severity of the disease and could differentiate between diseased and healthy control mice with high sensitivity and specificity. nih.govresearchgate.netnih.gov Histological analysis showed that this compound initially accumulated in the extracellular matrix around inflammatory foci before being taken up by macrophages and microglia. nih.govnih.gov These findings highlight a novel application for the contrast agent in studying the role of CVOs in the initiation and progression of neuroinflammation. nih.govd-nb.info
| Animal Model | Disease Model | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Myelin-Oligodendrocyte Glycoprotein-Induced EAE | Significantly more sensitive for lesion detection in optic nerve, spinal cord, and brain compared to T2-weighted and Gd-DTPA-enhanced imaging. | nih.govoup.com |
| SJL/J Mouse | Adoptive Transfer EAE | Revealed alterations and significant signal intensity increases in Circumventricular Organs (choroid plexus, subfornicular organ, area postrema) during neuroinflammation. | nih.govresearchgate.netnih.gov |
| SJL/J Mouse | Adoptive Transfer EAE | Enhancement in CVOs correlated with disease severity and could distinguish diseased from healthy mice. | nih.govresearchgate.netd-nb.info |
Assessment of Demyelination and Inflammatory Foci in Experimental Autoimmune Encephalomyelitis
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). In this model, this compound has proven to be a highly sensitive tool for detecting inflammatory lesions. nih.govpsu.eduoup.com
Research using myelin-oligodendrocyte glycoprotein-induced EAE in rats has demonstrated that this compound significantly increases the sensitivity of lesion detection compared to standard T2-weighted imaging and even conventional gadolinium contrast agents like Gd-DTPA. nih.govpsu.edu On T1-weighted MR images, this compound enhancement revealed numerous lesions in the optic nerve, spinal cord, and brain, many of which were not visible with other imaging sequences. nih.govpsu.eduresearchgate.net Quantitative analysis confirmed that this compound provides a significantly higher sensitivity for detecting these inflammatory CNS lesions. nih.govoup.com The uptake of this compound has been shown to correspond closely with areas of inflammation and demyelination confirmed by histological analysis. nih.govpsu.edu This enhanced visualization is attributed to this compound's ability to accumulate in areas where the blood-brain barrier is compromised and its affinity for myelin debris within inflammatory foci. oup.comzums.ac.ir In murine EAE models, this compound has been used to visualize inflammatory nerve injury, with its accumulation correlating with cellular infiltrates found in histological sections. psu.edu
Table 1: Comparative Lesion Detection in EAE Models
| Parameter | This compound-Enhanced T1-w MRI | Standard T2-w & Gd-DTPA-Enhanced T1-w MRI | Reference |
|---|---|---|---|
| Lesion Visibility | Numerous lesions detected in optic nerve, spinal cord, and brain. | Majority of lesions were not detectable. | nih.govpsu.edu |
| Sensitivity | Highly significant increase in lesion detection sensitivity. | Lower sensitivity compared to this compound. | nih.gov |
| Correlation with Pathology | Uptake closely corresponded to inflammation and demyelination on tissue sections. | Partly reflects the extent of tissue inflammation and damage. | nih.govpsu.edu |
Applications in Cellular Tracking and Tissue Regeneration Studies
The ability to label cells with a contrast agent for non-invasive in vivo tracking is a critical component of research in regenerative medicine and cellular therapies. This compound has emerged as a valuable agent for this purpose, offering positive contrast on T1-weighted MR images, which appear as bright signals. openaccessjournals.complos.orgnih.gov
Non-Invasive Tracking of Labeled Cell Populations
This compound can be used to directly label various cell types for subsequent non-invasive tracking with MRI. nih.gov Studies have shown that human monocytes can be effectively labeled by simple incubation with this compound. nih.govresearchgate.net The agent is internalized and remains detectable within the cells for at least seven days, allowing for longitudinal monitoring. nih.gov This technique has potential applications in tracking inflammatory processes by following labeled leukocytes or in monitoring stem cell therapies. nih.gov
In the context of cardiovascular research, a derivative, Cy3-labeled this compound, has been successfully used to label embryonic stem cell-derived cardiac progenitor cells. openaccessjournals.comopenaccessjournals.com These labeled cells could be visualized in vivo for up to two weeks after injection into the hearts of both normal and infarcted mice, demonstrating the feasibility of tracking stem cell engraftment in the myocardium. openaccessjournals.com Similarly, human mesenchymal stem cells (hMSCs) have been labeled with GadofluorineM-Cy for tracking in cartilage repair models. plos.orgnih.gov The agent provides a stable label that allows for the non-invasive depiction of matrix-associated cell implants in osteochondral defects using MRI. plos.orgnih.gov
Evaluation of Labeled Cell Viability and Functional Integrity
A crucial requirement for any cell labeling agent is that it does not harm the cells or alter their biological function. Research has consistently shown that labeling with this compound does not impair cell viability. openaccessjournals.complos.orgnih.gov In studies involving human monocytes, efficient labeling was achieved without any negative impact on cell viability. nih.gov
Furthermore, the functional integrity of labeled cells appears to be preserved. For instance, embryonic stem cell-derived cardiac progenitor cells labeled with Cy3-labeled this compound showed no adverse effects on viability in vitro. openaccessjournals.comopenaccessjournals.com In studies on cartilage regeneration, human mesenchymal stem cells labeled with GadofluorineM-Cy were assessed for their chondrogenic potential. The labeling did not significantly affect cell viability, as measured by the MTS assay, nor did it inhibit their ability to differentiate into chondrocytes. nih.gov A pulse-chase experiment confirmed that the label was stable and did not significantly leak from the cells during the chondrogenic differentiation process. plos.orgnih.gov
Table 2: Viability of hMSCs Labeled with GadofluorineM-Cy
| Cell Group | Median Formazan Absorbance (MTS Assay) | Gadolinium Uptake per Cell | Reference |
|---|---|---|---|
| Unlabeled Control | 0.51 | Below detection limit | nih.gov |
| GadofluorineM-Cy Labeled | 0.48 | 6.48 pg | nih.gov |
Monitoring Nerve Degeneration and Regeneration Processes
This compound has been established as a novel tool for the in vivo assessment of nerve injury and subsequent regeneration. nih.gov Following systemic application, this compound selectively accumulates in nerve fibers undergoing Wallerian degeneration, a process of anterograde degeneration of the axon and its myelin sheath that occurs after nerve injury. nih.govfrontiersin.org This accumulation results in a bright, high-contrast signal on T1-weighted MR images. nih.gov
The mechanism involves the increased permeability of the blood-nerve barrier during Wallerian degeneration, which allows this compound to infiltrate the nerve tissue. zums.ac.irfrontiersin.org The contrast agent is thought to bind to myelin debris, which is then taken up by macrophages involved in the clearing process. zums.ac.irfrontiersin.org
This enhancement on MRI is detectable as early as 48 hours after injury along the entire degenerating nerve segment. nih.gov Crucially, as nerve fibers regenerate, the this compound-enhanced signal disappears in a proximal-to-distal pattern, paralleling the path of regrowth. nih.gov In cases of failed regeneration, such as in permanently transected nerves, the enhancement persists. nih.gov This provides a powerful method to non-invasively monitor the progress of nerve regeneration and to distinguish between successful repair and failed recovery, which could help guide clinical decisions. nih.govfrontiersin.org
Lymphatic System Visualization and Characterization in Animal Models
Magnetic resonance lymphography (MRL) is an imaging technique used to visualize the lymphatic system. This compound has been shown to be highly effective for this application in various animal models, acting as a lymphotropic contrast agent. researchgate.netnih.govnih.gov
Targeted Imaging of Lymph Nodes
This compound accumulates in lymph nodes, allowing for their selective and high-contrast visualization on MR images. researchgate.net A study in a swine model demonstrated that intravenous administration of this compound resulted in a significant increase in the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of both pelvic and cervical lymph nodes compared to pre-contrast images. researchgate.net Post-mortem analysis confirmed a high concentration of gadolinium within the lymph node tissue. researchgate.net
This technique has also been applied to differentiate between healthy and metastatic lymph node tissue. In a rabbit model with VX2 tumor-bearing subjects, intravenous injection of this compound led to rapid and strong signal enhancement in functional lymph node tissue, while metastatic tissue showed only slight enhancement. rsna.org This difference in uptake creates a high-contrast distinction between the two tissue types, allowing for the diagnosis of lymph node metastases. rsna.org Further studies in rabbit models of head and neck cancer confirmed that this compound-enhanced MRI had a higher accuracy for depicting lymph node metastases compared to imaging with other agents like monocrystalline iron oxide nanoparticles (MION-47). nih.gov In mice, MR lymphography with this compound has been used to successfully visualize the normal lymph drainage pathways from the mammary glands. nih.gov
Table 3: Lymph Node Enhancement in Swine Model with this compound
| Parameter | Pre-Contrast | Post-Contrast | Reference |
|---|---|---|---|
| SNR (Pelvic Lymph Nodes) | 14 ± 3 | 46 ± 7 | researchgate.net |
| SNR (Cervical Lymph Nodes) | 32 ± 21 | 105 ± 64 | researchgate.net |
| CNR vs. Muscle (Pelvic) | 0.2 ± 0.5 | 28 ± 5 | researchgate.net |
| CNR vs. Muscle (Cervical) | 11 ± 15 | 76 ± 53 | researchgate.net |
Evaluation of Lymphatic Pathway Alterations
This compound has been extensively evaluated in preclinical settings as a contrast agent for magnetic resonance lymphography (MRL), a technique used to visualize the lymphatic system. Its properties allow for detailed assessment of both normal lymphatic drainage and pathological alterations, such as those caused by tumor metastases.
In preclinical studies, interstitial (subcutaneous) injection of this compound enables the mapping of lymphatic vessels and draining lymph nodes. nih.govnih.gov Following administration, the compound is taken up by lymphatic capillaries and transported through the lymphatic network. This provides a clear depiction of the drainage pathways from the injection site. nih.govresearchgate.net Studies in healthy mice have demonstrated that MRL with this compound can successfully visualize the lymphatic pathways from various injection sites, including the footpad and near the mammary glands. nih.govnih.gov For instance, after injection into the right rear footpad of mice, contrast enhancement was clearly visible in the right popliteal, sacral, and iliac lymph nodes within five minutes. nih.govresearchgate.net The enhancement in these lymph nodes remained detectable for at least 30 minutes, providing a sufficient window for imaging. nih.gov
A key application of this compound in preclinical research is the differentiation of healthy versus metastatic lymph nodes. Research in rabbit models with VX2 tumors has shown that this compound produces a rapid and significant increase in signal intensity within functional lymph node tissue. rsna.org In contrast, metastatic tissue within the lymph nodes demonstrates only slight enhancement. rsna.org This differential enhancement creates high contrast between healthy and cancerous tissue, enabling the identification of metastases. rsna.org In one such study, a maximum enhancement of 165% to 309% was observed in functional lymph node tissue between 60 and 90 minutes after injection. rsna.org This effect was notably different from the blood-pool agent Gadomer, which resulted in only brief and inhomogeneous enhancement. rsna.org
Studies in larger animal models, such as swine, have further confirmed the feasibility and effectiveness of this compound for high-contrast lymph node imaging using clinical MR scanners. researchgate.net Research showed a significant increase in both the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in pelvic and cervical lymph nodes after administration of this compound. researchgate.net This research underscores its potential for detailed anatomical and functional assessment of the lymphatic system. researchgate.net
The ability of this compound to delineate lymphatic drainage has also been applied to map the complex network of the mammary glands in mice. nih.gov These studies successfully revealed the specific lymph nodes that drain different mammary glands, noting consistent patterns for the third, fourth, and fifth glands, while observing some variations for the first and second. nih.gov Such detailed mapping is crucial for understanding how diseases like cancer might spread through the lymphatic system.
Interactive Data Table: Research Findings on this compound in Lymphatic Pathway Evaluation
The following table summarizes key findings from preclinical studies using this compound to evaluate lymphatic pathways.
| Animal Model | Research Focus | Key Findings | Reference |
| Rabbit (VX2 tumor-bearing) | Detection of lymph node metastases | Maximum signal enhancement of 165%-309% in functional lymph node tissue 60-90 minutes post-injection. Metastatic tissue showed only slight enhancement, allowing for high-contrast differentiation. | rsna.org |
| Swine | Feasibility of lymph node imaging on clinical MR scanners | Significant increase in Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) in pelvic and cervical lymph nodes post-contrast. Post-mortem analysis confirmed high concentrations of gadolinium in lymph nodes. | researchgate.net |
| Mouse (Healthy) | Mapping of normal lymphatic drainage | Clear visualization of popliteal, sacral, and iliac lymph nodes 5 minutes after footpad injection. Enhancement was still detectable after 30 minutes. | nih.govresearchgate.net |
| Mouse (Healthy) | Mapping of mammary gland lymph drainage | Successfully visualized lymph drainage from the five right mammary glands to inguinal and proper axillary lymph nodes. The contrast between lymph node and muscle peaked 10 minutes after injection. | nih.gov |
Advanced Methodologies for Gadofluorine M Research
Magnetic Resonance Imaging Techniques
Magnetic Resonance Imaging (MRI) stands as the primary modality for studying Gadofluorine M in vivo. ahajournals.org Its utility is maximized through the implementation of specialized pulse sequences and acquisition strategies designed to leverage the unique properties of this contrast agent.
T1-Weighted Sequence Optimization Protocols
The efficacy of this compound as a contrast agent is intrinsically linked to its ability to shorten the T1 relaxation time of surrounding tissues, resulting in a bright signal on T1-weighted (T1-w) images. oup.comtouchneurology.com Optimization of T1-weighted sequences is therefore paramount for achieving high-quality, informative images. Research protocols often employ inversion recovery (IR) prepulses to null the signal from specific tissues, such as blood, thereby improving the delineation of the vessel wall where this compound may accumulate. ismrm.org For instance, a T1-weighted segmented gradient-echo sequence with an IR prepulse and a diffusion-based flow suppression prepulse has been successfully used. ismrm.org Fat suppression techniques are also commonly integrated into T1-weighted protocols to reduce the high signal from adipose tissue, which can otherwise obscure the enhancement produced by the contrast agent. radiopaedia.org
High-Resolution MRI Acquisition Strategies
High-resolution imaging is critical for visualizing the fine anatomical details of pathologies, such as atherosclerotic plaques. ahajournals.org Strategies to achieve high spatial resolution in this compound-enhanced MRI often involve the use of clinical high-field scanners (e.g., 1.5T, 3T, and even 7T) and specialized radiofrequency (RF) coils, such as phased-array surface coils, to improve the signal-to-noise ratio (SNR). ahajournals.orgresearchgate.netescholarship.org In animal studies, black-blood imaging techniques with high-resolution matrices (e.g., 0.156×0.156×3 mm³) have been employed to clearly define the vessel wall both before and after contrast administration. ahajournals.org The use of higher field strengths, such as 3T, has been shown to further improve SNR and contrast-to-noise ratio (CNR) compared to 1.5T scanners, allowing for even more detailed visualization of lymph nodes and other tissues where this compound accumulates. researchgate.net
Quantitative MRI Approaches for Signal Analysis
Quantitative analysis of the signal enhancement provided by this compound allows for a more objective assessment of its distribution and concentration within tissues. Key metrics used in this analysis include the contrast-to-noise ratio (CNR) and the signal-to-noise ratio (SNR). ismrm.orgnih.gov The CNR is particularly useful for differentiating between diseased and normal tissue. ismrm.org For example, studies have shown that the CNR between the aortic wall and surrounding muscle is significantly increased after this compound administration, allowing for the distinction between normal and atherosclerotic vessel walls. ahajournals.org
Another quantitative approach is the calculation of enhancement ratios (ER) of the tissue of interest before and after contrast injection. nih.gov In studies of inflammatory bowel disease, this compound injection resulted in significant differences in the ER of noninflamed, mildly inflamed, and severely inflamed colon walls at various time points up to 24 hours post-injection. nih.gov Furthermore, T1 mapping, a technique that measures the T1 relaxation time of tissues pixel by pixel, can provide a semi-quantitative evaluation of contrast agent concentration. interesjournals.orgplos.org Changes in the longitudinal relaxation rate (R1 = 1/T1) have been correlated with the concentration of Gadofluorine P, a derivative of this compound, in myocardial scar tissue. researchgate.netpatsnap.com
Comparative Studies with Reference Gadolinium-Based Contrast Agents
To establish the unique advantages of this compound, numerous studies have compared its performance against conventional, extracellular gadolinium-based contrast agents, most notably Gadopentetate Dimeglumine (Gd-DTPA). ahajournals.orgoup.comoup.com These studies have consistently demonstrated the superior sensitivity of this compound in detecting inflammatory and pathological tissues. oup.comoup.com
In a model of experimental autoimmune encephalomyelitis, this compound-enhanced T1-weighted MRI detected significantly more lesions in the brain and spinal cord compared to both standard T2-weighted imaging and Gd-DTPA-enhanced T1-weighted sequences. oup.comoup.com Quantitative analysis revealed a significantly higher lesion load with this compound. oup.com Similarly, in the context of atherosclerosis imaging, this compound administration led to a sustained and significant enhancement of the diseased aortic wall 24 hours post-injection, a feature not observed with Gd-DTPA. ahajournals.org In inflammatory bowel disease models, this compound showed a higher correlation between wall enhancement and the histopathological grade of inflammation compared to Gd-DTPA. nih.gov
The superior performance of this compound is attributed to its distinct pharmacokinetic properties. Unlike Gd-DTPA, which rapidly diffuses into the interstitial space, this compound binds to serum albumin, acting as a blood pool agent with a longer plasma half-life. ahajournals.orgnih.gov This allows for prolonged and enhanced visualization of tissues with increased vascularity or permeability. ahajournals.org
Table 1: Comparative MRI Findings of this compound vs. Gd-DTPA
| Feature | This compound | Gd-DTPA | Source(s) |
|---|---|---|---|
| Lesion Detection Sensitivity (Neuroinflammation) | Significantly higher number of enhancing lesions detected. | Lower sensitivity, many lesions not detected. | oup.comoup.com |
| Atherosclerotic Plaque Enhancement | Sustained enhancement at 24 hours, allowing differentiation of diseased vs. normal wall. | Early enhancement, but no significant difference between diseased and normal wall at later time points. | ahajournals.org |
| Inflammatory Bowel Disease Enhancement | Higher correlation of enhancement with histopathologic severity; prolonged enhancement up to 24 hours. | Significant enhancement at early time points, but no differentiation between mild and severe inflammation. | nih.gov |
| Enhancement Kinetics in CNS Lesions | Signal intensity peaks around 24 hours post-injection. | Immediate enhancement after injection. | nih.gov |
| Blood-CSF Barrier Disruption Visualization | Allows for reliable quantitative signal analysis of the choroid plexus. | Often causes leakage into the CSF, obscuring the choroid plexus. | nih.gov |
Correlative Imaging and Histopathological Techniques
To validate the findings from MRI and to understand the underlying biological mechanisms of this compound accumulation, correlative imaging and histopathological techniques are indispensable.
Fluorescence Microscopy Integration with MRI Findings
A significant advantage of this compound research is the ability to use fluorescently labeled versions of the compound, such as carbocyanine-labeled this compound (cc-GdF) or GadofluorineM-Cy. ahajournals.orgnih.gov This allows for direct correlation between the areas of signal enhancement observed in MRI and the microscopic distribution of the agent within the tissue. nih.gov
In atherosclerosis research, confocal and fluorescence microscopy have revealed the colocalization of carbocyanine-labeled this compound with plaque areas that have a high density of neovessels and macrophages. nih.govnih.gov This provides direct evidence that the enhancement seen on MRI is mediated, at least in part, by the accumulation of this compound in these specific regions of plaque vulnerability. nih.gov Similarly, in studies of neuroinflammation, fluorescence microscopy has confirmed that the sites of contrast enhancement on MRI correspond to the tissue distribution of fluorescently labeled this compound. nih.gov These studies have shown that this compound initially accumulates in the extracellular matrix surrounding inflammatory foci and is subsequently taken up by macrophages and microglia. nih.gov This integration of imaging modalities provides a powerful tool to bridge the gap between macroscopic imaging findings and the cellular and molecular processes occurring within the tissue. researchgate.net
Confocal Laser Scanning Microscopy for Subcellular Resolution
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that has been instrumental in elucidating the subcellular localization of fluorescently labeled molecules. nih.gov By employing a focused laser beam and a pinhole to reject out-of-focus light, CLSM enables the creation of sharp, detailed optical sections of a specimen, which can be reconstructed into a three-dimensional image. researchgate.netwikipedia.org This capability is particularly valuable for determining where a substance, such as a drug or contrast agent, accumulates within a cell. nih.gov
In the context of this compound research, CLSM can be utilized to visualize the agent's distribution within different cellular compartments. While direct imaging of this compound using CLSM is not standard due to its paramagnetic properties, studies have employed fluorescently-labeled versions of similar compounds or have used fluorescent markers for specific cellular structures to understand the environment where this compound accumulates. For instance, in studies of ischemic stroke, fluorescently labeled this compound was used to confirm and localize its leakage across the blood-brain barrier at the microvascular level. ahajournals.org This high-resolution imaging allows researchers to observe the perimicrovascular leakage pattern of the agent. ahajournals.org
The resolution of conventional confocal microscopy is diffraction-limited, but recent advancements, including the use of deep learning algorithms, have pushed these limits, achieving resolutions of less than 120 nm. mdpi.com This enhanced resolution is critical for distinguishing between different subcellular organelles and understanding the precise localization of agents like this compound.
Immunohistochemical Staining for Cellular and Molecular Colocalization
Immunohistochemistry (IHC) is a powerful technique used to identify specific antigens in tissue sections by exploiting the principle of antibody-antigen binding. This method is crucial for understanding the cellular and molecular environment where this compound accumulates. By using specific antibodies, researchers can stain for various cell types and extracellular matrix components to determine if this compound colocalizes with these elements.
In studies of atherosclerosis, IHC has been used to characterize the composition of atherosclerotic plaques. researchgate.net For example, Movat's pentachrome staining can reveal different components of the plaque, while specific antibodies can identify smooth muscle cells and macrophages. researchgate.net By correlating the location of this compound, often identified through other imaging modalities like MRI or mass spectrometry imaging, with the IHC findings, researchers can infer its binding targets.
Dual immunofluorescence staining is a variation of IHC that allows for the simultaneous visualization of two different targets. nih.gov This has been employed to investigate the colocalization of specific receptors with different cell types, such as vascular smooth muscle cells, within atherosclerotic lesions. nih.gov For instance, studies have used this technique to confirm the presence of specific receptors within the neointima of atherosclerotic plaques. nih.gov
Ex Vivo Quantitative Analysis Methods
Following in vivo imaging, ex vivo quantitative analysis methods are essential for validating the imaging data and providing precise measurements of the contrast agent's concentration and distribution within the tissue.
Inductively Coupled Plasma-Atomic Emission Spectroscopy for Elemental Quantification
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for the determination of the elemental composition of a sample. taylorandfrancis.comwikipedia.org The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. unil.ch As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. wikipedia.orgthermofisher.com
ICP-AES is a powerful tool for quantifying the amount of gadolinium from this compound in excised tissues. This method provides a bulk measurement of the total gadolinium concentration in a given tissue sample, offering a way to validate the signal enhancements observed in in vivo MRI. It is a highly accurate and robust technique for elemental analysis. taylorandfrancis.com The process typically involves digesting the tissue sample in acid to bring the analytes into a liquid solution before introduction into the plasma. unil.ch
Mass Spectrometry Imaging for Spatial Distribution and Concentration Mapping
Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of molecules, including drugs and contrast agents, within a thin section of tissue. researchgate.net Two common MSI techniques used in conjunction with Gadofluorine research are Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
MALDI-MSI allows for the visualization of the molecular distribution of Gadofluorine P (a derivative of this compound) by detecting its specific molecular ion. researchgate.net This provides confirmation that the detected signal is from the intact contrast agent. However, MALDI-MSI is not fully quantitative without the use of appropriate standards. researchgate.net
LA-ICP-MS, on the other hand, is an elemental mass spectrometry imaging technique that detects the total gadolinium in the tissue with high spatial resolution and provides precise quantitative data. interesjournals.orginteresjournals.org This method involves ablating a small amount of tissue with a laser and transporting the ablated material to an ICP-MS instrument for elemental analysis. LA-ICP-MS can achieve high spatial resolutions, down to the micrometer scale, allowing for detailed mapping of this compound distribution within tissue structures like atherosclerotic plaques. researchgate.netresearchgate.net
The combination of in vivo MRI with ex vivo MSI techniques like MALDI and LA-ICP-MS provides a powerful workflow for molecular imaging research. researchgate.net It allows for the non-invasive visualization of this compound accumulation in vivo, followed by high-resolution ex vivo validation and quantification of its distribution at the tissue level. interesjournals.orginteresjournals.org This integrated approach has been pivotal in studies of both atherosclerosis and myocardial infarction. researchgate.netinteresjournals.org
Research Findings Summary
| Methodology | Application to this compound Research | Key Findings | References |
| Confocal Laser Scanning Microscopy | Visualization of fluorescently-labeled this compound leakage across the blood-brain barrier in ischemic stroke models. | Demonstrated perimicrovascular leakage patterns of the agent. | ahajournals.org |
| Immunohistochemical Staining | Characterization of the cellular and extracellular components of atherosclerotic plaques where this compound accumulates. | Aided in identifying potential binding sites by correlating this compound location with specific tissue components like the neointima. | researchgate.netnih.gov |
| Inductively Coupled Plasma-Atomic Emission Spectroscopy | Quantitative elemental analysis of gadolinium in excised tissues after in vivo administration of this compound. | Provides accurate bulk concentration measurements to validate in vivo imaging signals. | taylorandfrancis.comwikipedia.orgunil.ch |
| Mass Spectrometry Imaging (MALDI & LA-ICP-MS) | High-resolution spatial mapping and quantification of this compound (and its derivatives) in ex vivo tissue sections. | Confirmed the accumulation of the agent in atherosclerotic plaques and myocardial scar tissue; enabled quantitative mapping of its concentration. | researchgate.netresearchgate.netinteresjournals.orginteresjournals.org |
Computational Approaches in Gadofluorine M Research
Molecular Modeling for Predictive Analysis of Compound Behavior
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Gadofluorine M, these models are crucial for predicting its physicochemical properties and its behavior in biological environments.
This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. ahajournals.org Specifically, it consists of a hydrophilic gadolinium-chelate head (a Gd-DO3A derivative) and a hydrophobic perfluorinated side chain. ahajournals.org This dual nature is the primary determinant of its behavior in aqueous solutions like blood. Molecular modeling can predict how this structure leads to the spontaneous self-assembly of this compound molecules into larger aggregates known as micelles. ahajournals.orgthieme-connect.com In these micelles, the hydrophobic tails cluster together to avoid water, while the hydrophilic heads form the outer surface, interacting with the surrounding water. thieme-connect.com The typical size and aggregation number of these micelles can be estimated using computational models.
A key finding from molecular modeling studies is that this compound exhibits properties comparable to an uptake-mediating agent. nih.gov This suggests that its molecular structure facilitates its entry into cells without the need for additional transfection agents, a property that was later confirmed by in vitro experiments. nih.gov This predictive capability of molecular modeling is invaluable, as it allows researchers to screen and identify promising candidates for cell-tracking applications before undertaking more complex and costly experimental studies. nih.gov
Table 1: Predicted and Observed Properties of this compound
| Property | Predicted/Modeled Behavior | Experimental Observation | Citation |
| Aggregation | Forms micelles in aqueous solutions due to its amphiphilic nature. | Forms globular micelles with a diameter of about 5.4 nm, typically composed of 42 molecules. | thieme-connect.com |
| Cellular Uptake | Possesses properties of an uptake-mediating agent. | Capable of intracellular accumulation without an uptake mediator. | nih.gov |
| In Vivo Behavior | Acts as a blood-pool agent due to micelle formation and subsequent binding to albumin. | Exhibits a long plasma half-life and binds to albumin in the blood. | ahajournals.orgthieme-connect.com |
Simulation-Based Studies of Interaction Mechanisms
Simulation-based methods, particularly molecular dynamics (MD) simulations, provide a dynamic view of molecular interactions at an atomic level. dovepress.comnih.gov These simulations can model the formation of this compound micelles and their subsequent interactions with biological components like proteins and cell membranes.
MD simulations can track the movement and interactions of individual this compound molecules as they aggregate into a micelle. mdpi.comrsc.org These simulations help in understanding the kinetics of micelle formation and the stability of the resulting structure. mdpi.com By simulating the micelle in a biological environment, researchers can investigate how it interacts with proteins such as serum albumin. After intravenous administration, this compound micelles are thought to break down and the individual molecules bind extensively to albumin, which then acts as a carrier, influencing the contrast agent's distribution and clearance. thieme-connect.comnih.gov
Furthermore, simulations can shed light on the mechanisms by which this compound interacts with and accumulates in specific tissues. It is known to bind to components of the extracellular matrix (ECM), such as collagen, tenascin, and proteoglycans, which are often exposed in diseased tissues like atherosclerotic plaques or tumors. researchgate.netresearchgate.net Simulation studies can model the binding interface between the perfluorooctyl chain or the gadolinium chelate part of this compound and these ECM proteins. By calculating binding energies and identifying key interacting amino acid residues, these computational studies can explain the observed affinity and specificity, guiding the design of future agents with enhanced targeting capabilities. mdpi.com
Table 2: Interaction Mechanisms of this compound Investigated via Simulation
| Interacting Partner | Type of Interaction | Significance | Potential Simulation Focus | Citation |
| Water | Hydrophobic/Hydrophilic Interactions | Drives micelle formation. | Self-assembly dynamics, micelle stability. | ahajournals.orgthieme-connect.com |
| Albumin | Protein Binding | Influences pharmacokinetics, acts as a blood-pool agent. | Binding site identification, affinity calculations. | thieme-connect.comnih.gov |
| Extracellular Matrix (ECM) Proteins | Binding to collagen, tenascin, proteoglycans. | Enables targeted imaging of pathologies (e.g., atherosclerosis, inflammation). | Characterization of binding modes, interaction energy analysis. | researchgate.netresearchgate.net |
| Cell Membranes | Intracellular Accumulation | Allows for cell tracking applications. | Mechanism of membrane translocation. | nih.gov |
Computational Chemistry in Contrast Agent Design and Optimization
Computational chemistry, including quantum chemical calculations, plays a fundamental role in the rational design and optimization of MRI contrast agents. auremn.orgwikipedia.orgamazon.com The effectiveness of a gadolinium-based contrast agent is measured by its relaxivity (r1), which is its ability to shorten the T1 relaxation time of nearby water protons. auremn.orgmdpi.com Several molecular parameters, which can be modeled and tuned using computational chemistry, govern relaxivity.
The key parameters that can be optimized include:
The number of inner-sphere water molecules (q): The direct binding of water to the gadolinium ion is a primary mechanism for relaxation enhancement. mdpi.com
The rotational correlation time (τR): This parameter describes how quickly the molecule tumbles in solution. Slower tumbling, often achieved by increasing molecular size or binding to macromolecules, generally increases relaxivity. mdpi.comnih.gov
The water exchange rate (kex): This is the rate at which the bound water molecule exchanges with bulk water. For optimal relaxivity, this exchange must be fast, but not too fast. mdpi.com
Quantum chemical methods can be employed to calculate the electronic structure of the gadolinium chelate itself, ensuring high thermodynamic stability and kinetic inertness. nih.gov This is crucial to prevent the release of toxic free Gd³⁺ ions in the body. By modeling different ligand structures, chemists can predict their stability and select the most promising candidates for synthesis. researchgate.net
Table 3: Parameters for Contrast Agent Optimization Using Computational Chemistry
| Parameter | Description | Influence on Efficacy | Computational Approach |
| Relaxivity (r1) | The measure of a contrast agent's efficiency in enhancing the relaxation rate of water protons. | Higher relaxivity leads to better image contrast at lower doses. | Prediction based on molecular parameters (q, τR, kex). |
| Hydration Number (q) | The number of water molecules directly coordinated to the Gd³⁺ ion. | A higher 'q' can increase relaxivity, but may compromise stability. | Quantum chemical calculations to assess coordination geometry. |
| Rotational Correlation Time (τR) | The time it takes for the molecule to rotate by one radian. | Slower tumbling increases relaxivity. Optimized by increasing size or through macromolecular binding. | Molecular dynamics simulations to model tumbling rates and binding events. |
| Water Exchange Rate (kex) | The rate of exchange between coordinated water and bulk water. | Must be optimized for maximum relaxivity. | Quantum mechanics/molecular mechanics (QM/MM) simulations. |
| Thermodynamic Stability | The stability of the Gd³⁺-ligand complex against dissociation. | High stability is essential to prevent the release of toxic free Gd³⁺. | Density Functional Theory (DFT) and other quantum chemical methods to calculate formation energies. |
Future Directions and Translational Perspectives for Gadofluorine M Research
Advancements in Molecular Imaging Probe Design
The chemical structure of Gadofluorine M, an amphiphilic gadolinium complex, serves as a versatile platform for the design of advanced molecular imaging probes. nih.gov Future research is focused on modifying this core structure to create next-generation agents with improved functionality. A significant advancement involves the creation of dual-modality or multimodal probes. For instance, by chemically attaching a fluorochrome such as Cy3 to the this compound molecule, researchers have developed this compound-Cy3. nih.govnih.gov This modification allows for both magnetic resonance imaging (MRI) and fluorescence-based optical imaging, enabling researchers to track cells or molecules in vivo with MRI and then validate their precise location at the microscopic level in tissue samples. nih.govopenaccessjournals.comopenaccessjournals.com
The inherent self-assembling property of this compound, which forms micelles in aqueous environments, is another key feature being exploited in probe design. nih.gov This characteristic aids in the efficient labeling and retention of the probe within the cytosol of cells, a crucial attribute for cell tracking applications. nih.gov Furthermore, the high affinity of this compound for components of the extracellular matrix (ECM) is a central aspect of its design that continues to be explored. nih.govd-nb.info This allows the probe to be trapped within tissues undergoing pathological changes, such as inflammation or fibrosis. nih.govd-nb.info Building on the foundational chemistry of this compound, derivatives like Gadofluorine P have been developed, demonstrating the potential for creating a family of related contrast agents with tailored properties for specific diagnostic challenges, such as altered circulation times and excretion pathways. interesjournals.orghanyang.ac.kr The overarching goal of these advancements is to engineer probes with enhanced cellular uptake, greater target specificity, and the capacity to visualize distinct molecular events, thereby expanding the diagnostic utility of MRI. biologists.comfrontiersin.org
Enhanced Specificity and Sensitivity of Detection
A primary focus of future this compound research is to leverage and enhance its demonstrated superiority in detection sensitivity and specificity compared to conventional gadolinium-based contrast agents. d-nb.info In preclinical models of neuroinflammation, this compound has proven to be significantly more sensitive than gadopentetate dimeglumine (Gd-DTPA) in identifying inflammatory lesions in the central nervous system (CNS). researchgate.netnih.govnih.gov It is particularly effective at detecting subtle pathologies such as optic neuritis and small parenchymal lesions that may be missed with standard MRI techniques. researchgate.netnih.gov
The diagnostic accuracy of this compound has been quantified in various studies. In an animal model of multiple sclerosis, enhancement in the choroid plexus region following this compound administration served as a robust diagnostic criterion, distinguishing diseased from healthy animals with high accuracy. researchgate.netnih.govmdc-berlin.denih.gov Similarly, in the context of oncology, this compound-enhanced MRI has shown exceptional performance in detecting lymph node metastases. rsna.orgsnu.ac.kr The mechanism behind this enhanced performance is linked to its interaction with the local tissue microenvironment; it preferentially accumulates in areas with a disrupted blood-brain or blood-nerve barrier and binds to extracellular matrix components exposed during inflammation and tissue remodeling. d-nb.inforesearchgate.netmdc-berlin.de This allows it to highlight areas of active demyelination, regardless of whether the cause is acute inflammation or chronic degeneration. nih.gov
Table 1: Diagnostic Performance of this compound in Preclinical Models
| Pathology | Animal Model | Parameter | Sensitivity | Specificity | Reference |
|---|---|---|---|---|---|
| Neuroinflammation (EAE) | Mouse | Detection of disease via choroid plexus enhancement | 89% | 80% | researchgate.net, nih.gov, mdc-berlin.de, nih.gov |
| Cervical Lymph Node Metastases | Rabbit | Detection of metastatic lymph nodes (Reader 1) | 100% | 89.5% | rsna.org, snu.ac.kr |
| Cervical Lymph Node Metastases | Rabbit | Detection of metastatic lymph nodes (Reader 2) | 100% | 87.7% | rsna.org, snu.ac.kr |
Integration with Emerging Imaging Modalities
The translational potential of this compound is significantly expanded by its integration with other imaging technologies, creating powerful multimodal approaches for biomedical research. frontiersin.orgnih.gov A key strategy has been the development of dual-modality probes, such as this compound-Cy3, which combines the T1 contrast properties of gadolinium for MRI with the optical signal of the Cy3 fluorescent dye. nih.gov This integration allows for a comprehensive workflow where in vivo anatomical and pathological changes are monitored non-invasively with MRI, and subsequently, the precise microscopic distribution of the probe in harvested tissues is confirmed using fluorescence microscopy. nih.govresearchgate.netnih.gov This correlative approach is invaluable for validating the biological basis of the MRI signal.
Beyond optical imaging, this compound research is moving towards integration with advanced analytical techniques like mass spectrometry imaging (MSI). rsc.org The use of techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Laser Ablation-Inductively Coupled Plasma (LA-ICP) MS allows for the ex vivo visualization and, crucially, the quantification of Gadofluorine P (a derivative) distribution within tissue sections at high spatial resolution. interesjournals.orgresearchgate.net This provides a method to directly correlate the observed MRI signal intensity with the absolute concentration of the contrast agent in the tissue, helping to overcome a traditional limitation of MRI as a non-quantitative technique. interesjournals.orgresearchgate.net Future directions may involve designing Gadofluorine-based probes that can be detected by other emerging modalities, such as combining the gadolinium core with fluorine atoms for dual 1H/19F MRI, which could enable unambiguous signal detection against a zero-background signal. nih.govnih.gov
Table 2: Integration of this compound with Other Imaging Modalities
| Integrated Modality | Gadofluorine Derivative | Application | Benefit | Reference |
|---|---|---|---|---|
| Fluorescence Imaging | This compound-Cy3 | Cell tracking, Neuroinflammation | Ex vivo histological validation of in vivo MRI findings. | researchgate.net, nih.gov, openaccessjournals.com |
| Mass Spectrometry Imaging (MALDI, LA-ICP-MS) | Gadofluorine P | Atherosclerosis, Myocardial Scarring | High-resolution ex vivo mapping and quantification of probe concentration in tissue to validate MRI signal. | interesjournals.org, rsc.org, researchgate.net |
Longitudinal Monitoring of Pathological Processes
The unique pharmacokinetic profile of this compound, characterized by prolonged retention in tissues, makes it an excellent candidate for the longitudinal monitoring of chronic diseases and therapeutic interventions. nih.gov Unlike conventional contrast agents that are rapidly cleared from the body, this compound's accumulation in target tissues allows for imaging over extended periods, from days to weeks. openaccessjournals.comopenaccessjournals.comnih.gov For example, studies have shown that liver enhancement from this compound can be detected for up to six days post-injection in mice. nih.gov
This property has been effectively utilized in longitudinal studies of neuroinflammatory diseases like experimental autoimmune encephalomyelitis (EAE). researchgate.netnih.govmdc-berlin.de In these studies, the intensity of the this compound signal in specific brain regions was shown to correlate directly with the severity of the disease and its clinical progression over time. researchgate.netnih.gov This enables researchers to non-invasively track the inflammatory process and assess the efficacy of potential treatments. Similarly, this compound has been used to monitor the temporospatial process of peripheral nerve regeneration, where the signal enhancement reflects the acuity of demyelination and subsequent repair. nih.govfrontiersin.org Another promising application is in regenerative medicine, where this compound-labeled stem cells have been successfully tracked in vivo for at least two weeks after transplantation, providing critical information on their survival and engraftment. openaccessjournals.comopenaccessjournals.com
Development of Novel In Vivo Biomarkers
A significant future direction for this compound research lies in its development and validation as a novel in vivo biomarker for a range of pathological processes. The accumulation of the probe in tissue is not random but is driven by specific pathophysiological changes, allowing the MRI signal to serve as a surrogate marker for these events. For instance, this compound-enhanced MRI has emerged as a powerful biomarker for blood-brain barrier (BBB) and blood-nerve barrier (BNB) dysfunction. d-nb.inforesearchgate.netnih.gov The degree of signal enhancement in circumventricular organs and areas of nerve damage provides a quantitative measure of barrier permeability, a key event in neuroinflammatory and neurodegenerative diseases. researchgate.netnih.gov
In cardiovascular research, this compound's affinity for atherosclerotic plaques makes it a potential biomarker for plaque vulnerability. nih.govnih.govnih.gov Its accumulation has been linked to plaque components like neovessels and macrophages, which are hallmarks of unstable plaques prone to rupture. nih.gov In the context of myocardial infarction, the probe's ability to bind to the extracellular matrix allows it to act as a biomarker for myocardial scarring and remodeling, offering a way to monitor the healing process. interesjournals.orgresearchgate.net Future work will likely focus on creating targeted derivatives of this compound that bind to specific molecules (e.g., enzymes, receptors), which would enable the development of highly specific biomarkers for a multitude of diseases. biologists.comfrontiersin.org
Table 3: this compound as an In Vivo Biomarker
| Pathological Process | Biomarker Application | Mechanism/Target | Reference |
|---|---|---|---|
| Neuroinflammation | Blood-Brain Barrier Disruption | Accumulation in circumventricular organs and inflammatory lesions. | researchgate.net, nih.gov, nih.gov |
| Atherosclerosis | Plaque Vulnerability | Accumulation in neovessels and macrophage-rich regions of plaques. | nih.gov, nih.gov, nih.gov |
| Peripheral Nerve Injury | Demyelination & Regeneration | Accumulation in areas of active Wallerian degeneration and demyelination. | zums.ac.ir, nih.gov |
| Myocardial Infarction | Myocardial Scarring & Healing | Binding to extracellular matrix components in fibrotic tissue. | interesjournals.org, researchgate.net |
Q & A
Q. How can contradictions in this compound’s hepatobiliary vs. urinary excretion pathways be investigated?
- Methodological Answer : Employ dual-imaging techniques (e.g., MR with concurrent fluorescent tagging) to track excretion routes. Compare biodistribution in hepatocyte-specific knockout models vs. wild-type. Use mass spectrometry to quantify Gd in bile and urine samples .
Tables for Key Findings from
| Parameter | This compound | Gadofluorine 8 | Gadofluorine P |
|---|---|---|---|
| Lymph Node Enhancement | >30 minutes | >30 minutes | <30 minutes |
| Excretion Pathway | Hepatobiliary & Urinary | Predominantly Urinary | Hepatobiliary |
| Optimal Dosage (μmol Gd) | 0.5 | 0.5 | 0.5 |
| Imaging Time Window | 5–30 minutes post-injection | 5–30 minutes post-injection | 5–15 minutes post-injection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
